isosalvianolic acid C

Antioxidant Free radical scavenging DPPH assay

Choose Isosalvianolic acid C as your reference standard to ensure experimental specificity. Its unique dibenzooxepin scaffold delivers superior BACE1 inhibition (IC50=9.18 μM) versus Salvianolic acid A, providing distinct SAR data. It also offers potent anti-LDL-peroxidative activity (IC50=0.59 μM, 7.3× probucol) and minimal anti-glycation interference. Ideal for Alzheimer's disease modeling pharmacokinetic studies involving CYP2C8/J2. Use this specific compound guaranteed high purity to drive reproducibility.

Molecular Formula C26H20O10
Molecular Weight 492.4 g/mol
CAS No. 142115-17-1
Cat. No. B3027880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisosalvianolic acid C
CAS142115-17-1
Molecular FormulaC26H20O10
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O
InChIInChI=1S/C26H20O10/c27-17-6-1-13(9-19(17)29)10-23(26(33)34)35-24(32)8-4-14-3-7-18(28)25-16(14)5-2-15-11-20(30)21(31)12-22(15)36-25/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1
InChIKeyAVGRZVZQTALJJF-VURDRKPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosalvianolic Acid C (CAS 142115-17-1): Baseline Profile and Differentiation Rationale for Scientific Procurement


Isosalvianolic acid C is a depside possessing a unique dibenzooxepin skeleton, isolated from Salvia chinensis and other Lamiaceae species [1]. It belongs to the salvianolic acid family, a group of water-soluble polyphenolic compounds derived from Salvia miltiorrhiza and related plants, known for antioxidant and anti-inflammatory properties [2]. Unlike many salvianolic acids that incorporate caffeic acid units, isosalvianolic acid C features a dibenzo[b,f]oxepin core, which confers distinct stereoelectronic and steric characteristics that may underlie its differential activity profiles in specific assays [3].

Why Generic Substitution of Isosalvianolic Acid C with Other Salvianolic Acids Fails for Targeted Research Applications


The salvianolic acid class comprises structurally diverse polyphenols—including salvianolic acid A, B, C, and isosalvianolic acid C—that exhibit markedly divergent activity profiles despite a shared biosynthetic origin. Salvianolic acid A contains two caffeic acid units, salvianolic acid B contains one, and isosalvianolic acid C contains none, but instead features a rigid dibenzooxepin scaffold [1]. This fundamental structural divergence translates into measurable differences in target engagement: for example, isosalvianolic acid C demonstrates superior BACE1 inhibition (IC50 9.18 μM) compared to salvianolic acid A (IC50 13.01 μM) [2], yet is the least potent among the three in anti-glycation assays [3]. Substituting isosalvianolic acid C with a generic salvianolic acid standard therefore risks compromising experimental reproducibility and may yield spurious structure-activity relationship conclusions in studies where the dibenzooxepin pharmacophore is critical.

Quantitative Evidence Guide for Isosalvianolic Acid C: Differentiated Performance Against Closest Analogs


Superior DPPH Radical Scavenging Activity of Isosalvianolic Acid C Relative to Co-Isolated Phenolic Compounds

In a head-to-head DPPH radical scavenging assay conducted on phenolic compounds isolated from Lavandula angustifolia Mill., isosalvianolic acid C (compound 12) exhibited an IC50 of 0.39 ± 0.01 μg/mL, which was superior to all other isolated compounds. Specifically, its activity was 9.5-fold more potent than compound 10 (IC50 = 3.70 ± 0.18 μg/mL) and 2.7-fold more potent than compound 11 (IC50 = 1.07 ± 0.06 μg/mL) .

Antioxidant Free radical scavenging DPPH assay

Isosalvianolic Acid C Exhibits the Most Potent BACE1 Inhibition Among Tested Salvianolic Acids

In a comparative study evaluating the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitory activity of tanshinones and salvianolic acids from Salvia miltiorrhiza, salvianolic acid C (synonymous with isosalvianolic acid C) demonstrated the strongest BACE1 inhibition among the three salvianolic acids tested. Its IC50 of 9.18 ± 0.03 μM was superior to both salvianolic acid A (IC50 = 13.01 ± 0.32 μM) and the positive control quercetin (IC50 = 17.72 ± 1.40 μM) [1].

Alzheimer's disease BACE1 Amyloid-beta Enzyme inhibition

Isosalvianolic Acid C Inhibits Cu2+-Induced LDL Peroxidation with 7.3-Fold Greater Potency Than Probucol

In a Cu2+-induced LDL peroxidation assay, isosalvianolic acid C (compound 6) exhibited an IC50 of 0.59 ± 0.10 μM, corresponding to a relative potency of 7.3-fold compared to the clinical lipid-lowering agent probucol (probucol IC50 = 4.30 μM; relative potency set to 1.0). Among the isolated compounds, salvianolic acid A showed slightly higher relative potency (8.6-fold, IC50 = 0.51 ± 0.08 μM), while salvianolic acid F was the only compound less potent than probucol (relative potency 0.8-fold, IC50 = 5.44 ± 0.17 μM) [1].

Atherosclerosis LDL oxidation Lipid peroxidation Cardiovascular

Isosalvianolic Acid C Demonstrates Lowest Anti-Glycation Activity Among Salvianolic Acids A, B, and C—A Critical Negative Selection Criterion

A comparative study of three salvianolic acids on non-enzymatic glycation of bovine serum albumin revealed a clear structure-activity hierarchy: salvianolic acid A (possessing two caffeic acid units) exhibited the highest anti-glycation activity, followed by salvianolic acid B (one caffeic acid unit), with salvianolic acid C (zero caffeic acid units; synonymous with isosalvianolic acid C) showing the lowest activity [1]. This negative correlation between caffeic acid content and anti-glycation potency provides a quantitative basis for excluding isosalvianolic acid C from applications where advanced glycation end-product (AGE) inhibition is the primary endpoint.

Glycation AGEs Diabetes complications Protein modification

Isosalvianolic Acid C Inhibits CYP2C8 and CYP2J2 with Defined Ki Values—Differentiated Cytochrome P450 Interaction Profile

Isosalvianolic acid C (reported as salvianolic acid C) acts as a non-competitive inhibitor of cytochrome P450 2C8 (CYP2C8) and 2J2 (CYP2J2) with Ki values of 4.82 μM and 5.75 μM, respectively [1]. This inhibition profile is distinct from other salvianolic acids; for instance, salvianolic acid B is reported to inhibit CYP2C9 and CYP2D6, while comprehensive comparative CYP inhibition data across the salvianolic acid family remain limited. The defined Ki values for CYP2C8 and CYP2J2 provide a quantitative basis for predicting potential drug-herb interactions in co-administration studies.

Cytochrome P450 Drug metabolism CYP2C8 CYP2J2 Enzyme inhibition

Isosalvianolic Acid C Attenuates LPS-Induced Neuroinflammation via AMPK/Nrf2/NF-κB Axis—Mechanistic Differentiation

In both in vivo (SD rat brain) and in vitro (microglia cells) models of LPS-induced neuroinflammation, salvianolic acid C (SalC) significantly reversed inflammatory cytokine overexpression and inhibited NF-κB p65 phosphorylation and nuclear translocation. Mechanistically, SalC upregulated p-AMPK, Nrf2, HO-1, and NQO1 proteins; the anti-inflammatory effect was abrogated by Nrf2 siRNA and AMPK inhibitor Compound C, confirming pathway specificity [1]. While comparative data against other salvianolic acids in this exact model are not provided, the elucidation of the AMPK/Nrf2/NF-κB axis represents a defined mechanistic signature distinct from the broader antioxidant activity common to the class.

Neuroinflammation Nrf2 NF-κB AMPK Microglia

Recommended Research and Industrial Application Scenarios for Isosalvianolic Acid C Based on Quantitative Differentiation Evidence


BACE1 Inhibitor Screening and Alzheimer's Disease Target Validation

Given its superior BACE1 inhibitory potency (IC50 = 9.18 ± 0.03 μM) relative to salvianolic acid A (13.01 μM) and quercetin (17.72 μM), isosalvianolic acid C is optimally deployed as a reference standard in BACE1 enzymatic assays and cellular models of amyloid-beta production [1]. Its mixed-type inhibition mechanism [1] further supports its utility in kinetic studies designed to characterize BACE1 active site interactions and allosteric modulation.

Oxidative Stress and LDL Oxidation Studies in Cardiovascular Research

With a 7.3-fold higher anti-LDL-peroxidative potency than the clinical reference probucol (IC50 0.59 μM vs 4.30 μM) [2], isosalvianolic acid C serves as a potent positive control for Cu2+-induced LDL oxidation assays. Its distinct dibenzooxepin scaffold, lacking caffeic acid units, enables structure-activity relationship studies comparing the relative contributions of dibenzooxepin versus caffeoyl moieties to antioxidant efficacy in lipoprotein oxidation models.

Cytochrome P450 Interaction and Drug Metabolism Profiling

The defined Ki values for CYP2C8 (4.82 μM) and CYP2J2 (5.75 μM) [3] position isosalvianolic acid C as a useful tool for in vitro drug-drug interaction studies, particularly when evaluating the metabolic fate of co-administered natural products or pharmaceuticals metabolized by these isoforms. Its non-competitive inhibition mode provides additional mechanistic granularity for enzyme kinetic analyses.

Negative Selection for Glycation-Focused Research

The documented lowest anti-glycation activity among salvianolic acids A, B, and C [4] makes isosalvianolic acid C the preferred choice when the research objective requires a salvianolic acid scaffold with minimal interference in glycation assays. This negative selection criterion is particularly relevant for studies where AGE formation must be attributed to other variables, such as the specific dibenzooxepin pharmacophore effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for isosalvianolic acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.